molecular formula C5H5BrF2N2 B7965019 2-Bromo-5-(difluoromethyl)-1-methyl-1h-imidazole

2-Bromo-5-(difluoromethyl)-1-methyl-1h-imidazole

Cat. No.: B7965019
M. Wt: 211.01 g/mol
InChI Key: XIHUTNJGJQYBPE-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that features a bromine atom, a difluoromethyl group, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole typically involves the introduction of the bromine and difluoromethyl groups onto the imidazole ring. One common method is the halogenation of a precursor imidazole compound followed by the introduction of the difluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of fungicides and herbicides due to its bioactive properties.

    Material Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can facilitate interactions with specific molecular sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine

Uniqueness

2-Bromo-5-(difluoromethyl)-1-methyl-1H-imidazole is unique due to the presence of both a bromine atom and a difluoromethyl group on the imidazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-10-3(4(7)8)2-9-5(10)6/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHUTNJGJQYBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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